![molecular formula C8H13NO3 B175768 N-Methacryloyl-2-methylalanine CAS No. 15926-21-3](/img/structure/B175768.png)
N-Methacryloyl-2-methylalanine
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Overview
Description
N-Methacryloyl-2-methylalanine (NMMA) is a synthetic amino acid analogue that has been used extensively in various scientific research applications. NMMA has been used as a tool for elucidating biochemical and physiological effects of various compounds and as a reagent for the synthesis of new compounds.
Scientific Research Applications
N-Methacryloyl-2-methylalanine has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme activity, and the development of new drugs and therapeutics. N-Methacryloyl-2-methylalanine has also been used to study the effects of various compounds on cells and tissues, as well as to study the mechanisms of action of various drugs.
Mechanism Of Action
N-Methacryloyl-2-methylalanine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-Methacryloyl-2-methylalanine binds to the active site of the enzyme and prevents it from breaking down acetylcholine, resulting in increased levels of acetylcholine in the body.
Biochemical and Physiological Effects
The increased levels of acetylcholine resulting from N-Methacryloyl-2-methylalanine’s inhibition of acetylcholinesterase have been shown to have a variety of biochemical and physiological effects. These effects include increased levels of alertness and focus, improved memory and cognitive function, increased muscle strength and endurance, and improved coordination and balance.
Advantages And Limitations For Lab Experiments
N-Methacryloyl-2-methylalanine has several advantages for use in laboratory experiments. Its relatively simple synthesis process makes it easy to obtain and use. Additionally, its ability to inhibit acetylcholinesterase makes it useful for studying the effects of various compounds on cells and tissues. However, N-Methacryloyl-2-methylalanine also has some limitations, such as its short half-life and potential toxicity.
Future Directions
There are a variety of potential future directions for N-Methacryloyl-2-methylalanine research. These include exploring the use of N-Methacryloyl-2-methylalanine as a tool for identifying new drug targets and therapeutic agents, as well as studying its potential applications in the treatment of neurological disorders. Additionally, N-Methacryloyl-2-methylalanine could be used to study the effects of various compounds on the central nervous system, as well as its potential use as an imaging agent. Finally, N-Methacryloyl-2-methylalanine could be used to study the effects of various compounds on the immune system and to develop new treatments for autoimmune disorders.
Synthesis Methods
N-Methacryloyl-2-methylalanine is synthesized through a three-step reaction process that begins with the reaction of N-methacryloylglycine with formaldehyde and is followed by the addition of sodium methoxide. The final step involves the addition of methylalanine to the reaction mixture. The synthesis of N-Methacryloyl-2-methylalanine is relatively simple and can be completed in a single day.
properties
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFZVTZBHCHYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549733 |
Source
|
Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methacryloyl-2-methylalanine | |
CAS RN |
15926-21-3 |
Source
|
Record name | 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15926-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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